REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N+:9]1=[C:13]([S:14][CH3:15])[CH2:12][CH2:11][CH:10]1[C:16](=[O:17])[O:18][CH3:19].[CH3:33][N:34]([CH3:35])[CH:36]=[O:37].[CH:24]([N:25]([CH:26]([CH3:27])[CH3:28])[CH2:29][CH3:30])([CH3:31])[CH3:32].[I-:1].[N+:20](=[O:21])([O-:22])[CH3:23]>>[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[N:9]1[CH:10]([C:16](=[O:17])[O:18][CH3:19])[CH2:11][CH2:12][C:13]1=[CH:23][N+:20](=[O:21])[O-:22]
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Name
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COC(=O)C1CCC(SC)=[N+]1Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC(SC)=[N+]1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COC(=O)C1CCC(=C[N+](=O)[O-])N1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |